molecular formula C6H4Cl2N2O B8433982 3,5-Dichloro-4-pyridinecarbaldehyde oxime

3,5-Dichloro-4-pyridinecarbaldehyde oxime

Cat. No. B8433982
M. Wt: 191.01 g/mol
InChI Key: GURQDWMTFXFSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-pyridinecarbaldehyde oxime is a useful research compound. Its molecular formula is C6H4Cl2N2O and its molecular weight is 191.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichloro-4-pyridinecarbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-4-pyridinecarbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-Dichloro-4-pyridinecarbaldehyde oxime

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

IUPAC Name

N-[(3,5-dichloropyridin-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H4Cl2N2O/c7-5-2-9-3-6(8)4(5)1-10-11/h1-3,11H

InChI Key

GURQDWMTFXFSLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C=NO)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Combine 3,5-dichloropyridine-4-carboxaldehyde (2.80 g, 0.016 mol) with hydroxylamine hydrochloride (1.13 g, 0.018 mol) and ice (50 g) in an ethanol/water (30 mL/30 mL) mixture. Add aqueous sodium hydroxide (1.63 g, 0.024 mol, in 20 mL of water) dropwise and stir for 4 h near ambient temperature. Adjust the mixture to approx. pH 7.0 with aqueous hydrochloric acid and extracte with diethyl ether. Dry the combined extracts over sodium sulfate and concentrate in vacuo to give the desired crude oxime (3.00 g, 88%) as a light solid. MS(ES): (M+1)+ 190.9, 192.9 m/z.
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2.8 g
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1.13 g
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ice
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50 g
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20 mL
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ethanol water
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30 mL
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Yield
88%

Synthesis routes and methods III

Procedure details

To a suspension of 3,5-dichloro-4-pyridinecarbaldehyde (6.50 g, 36.9 mmol) in ethanol (55 mL) was added a solution of sodium hydroxide (1.77 g, 44.3 mmol) and hydroxylamine hydrochloride (3.08 g, 44.3 mmol) in water (30 mL). The suspension was heated to 90° C. The mixture was stirred at 90° C. for approximately 6.5 hours and then concentrated. Water was added and the resulting solid was isolated by filtration and dried under a nitrogen stream at 45° C. over phosphorus pentoxide to afford 3,5-dichloro-4-pyridinecarbaldehyde oxime (6.38 g, 33.4 mmol, 91%). 1H-NMR (400 MHz, DMSO-d6) δ 13.31 (s, 1H), 8.68 (s, 2H), 8.24 (s, 1H).
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6.5 g
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55 mL
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1.77 g
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3.08 g
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30 mL
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